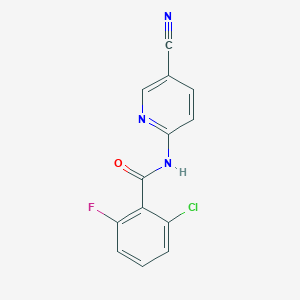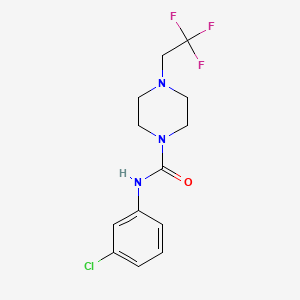
2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a cyano group, and a fluorobenzamide moiety
Vorbereitungsmethoden
The synthesis of 2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide typically involves the reaction of 2-chloro-N-(5-cyanopyridin-2-yl)propanamide with appropriate reagents under specific conditions. One common method involves the use of ethanol as a solvent and triethylamine as a catalyst . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Analyse Chemischer Reaktionen
2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide can be compared with other similar compounds, such as:
2-chloro-N-(5-cyanopyridin-2-yl)propanamide: This compound shares a similar pyridine moiety but lacks the fluorobenzamide group.
2-chloro-N-(5-cyanopyridin-2-yl)acetamide: Another related compound with a different amide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H7ClFN3O |
|---|---|
Molekulargewicht |
275.66 g/mol |
IUPAC-Name |
2-chloro-N-(5-cyanopyridin-2-yl)-6-fluorobenzamide |
InChI |
InChI=1S/C13H7ClFN3O/c14-9-2-1-3-10(15)12(9)13(19)18-11-5-4-8(6-16)7-17-11/h1-5,7H,(H,17,18,19) |
InChI-Schlüssel |
BQRPNYQLPAJETI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=NC=C(C=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyanocyclohexyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B15117038.png)
![N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B15117050.png)
![6-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B15117051.png)
![6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B15117056.png)
![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B15117061.png)
![6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-9-ethyl-9H-purine](/img/structure/B15117062.png)
![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B15117070.png)
![4-methanesulfonyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B15117078.png)
![2-[1-(3-Fluoropyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117091.png)

![2-{1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B15117099.png)
![3-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine](/img/structure/B15117104.png)
![2-[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117108.png)
![9-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B15117111.png)
